molecular formula C21H22N4O5 B2650645 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 942001-93-6

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Numéro de catalogue B2650645
Numéro CAS: 942001-93-6
Poids moléculaire: 410.43
Clé InChI: CHWLBCGLJSQSJD-LYBHJNIJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C21H22N4O5 and its molecular weight is 410.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Orexin-1 Receptor Antagonism

A selective orexin-1 receptor antagonist, compound 56, demonstrated potential therapeutic applications for stress or hyperarousal states associated with psychiatric disorders. This compound, closely related to the chemical structure , showed promise in attenuating stress-induced hyperarousal without inducing hypnotic effects (Bonaventure et al., 2015).

2. Antiproliferative Effects in Cancer Research

Novel urea and bis-urea primaquine derivatives, including compounds with structural similarities to (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, exhibited significant antiproliferative effects against cancer cell lines. These findings suggest potential applications in the development of anticancer drugs (Perković et al., 2016).

3. Alkylation of C(sp3)-H Bonds

The benzoxazol-2-yl- substituent, a component of the chemical structure , was found to act as a removable activating and directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This presents a unique regioselectivity in chemical synthesis, which could be relevant for pharmaceutical development (Lahm & Opatz, 2014).

4. Antimicrobial Activity

Quinazolinone derivatives, which share structural similarities with the compound , have been synthesized and evaluated for antimicrobial activity. This research suggests potential applications of similar compounds in the development of new antimicrobial agents (Habib et al., 2013).

5. Anticholinesterase Activity

Recent studies on 3-benzazecines decorated with endocyclic allene moiety and exocyclic conjugated double bond, structurally related to the compound , showed potential as selective acetylcholinesterase inhibitors. This research indicates possible applications in treating diseases like Alzheimer's (Titov et al., 2022).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethanol", "sodium hydroxide", "4-hydroxybenzaldehyde", "urea", "3-bromo-2-oxo-2,3-dihydroquinazoline", "3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "benzo[d][1,3]dioxole" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzaldehyde from 4-hydroxybenzaldehyde using nitric acid and sulfuric acid", "Step 2: Reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde using sodium borohydride", "Step 3: Condensation of 2-aminobenzaldehyde with ethyl acetoacetate to form 3-ethyl-2,4-dioxo-3,4-dihydro-2H-pyrimidine-1-carbaldehyde", "Step 4: Cyclization of 3-ethyl-2,4-dioxo-3,4-dihydro-2H-pyrimidine-1-carbaldehyde with urea to form 3-ethyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)urea", "Step 5: Synthesis of 3-bromo-2-oxo-2,3-dihydroquinazoline from 3-bromoanthranilic acid using thionyl chloride and acetic anhydride", "Step 6: Condensation of 3-bromo-2-oxo-2,3-dihydroquinazoline with 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one to form (E)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-2-oxo-2,3-dihydroquinazoline-3-ium bromide", "Step 7: Deprotection of (E)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-2-oxo-2,3-dihydroquinazoline-3-ium bromide using sodium hydroxide to form (E)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-2-oxo-2,3-dihydroquinazoline-3-amine", "Step 8: Condensation of (E)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-2-oxo-2,3-dihydroquinazoline-3-amine with benzo[d][1,3]dioxole to form (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea" ] }

Numéro CAS

942001-93-6

Formule moléculaire

C21H22N4O5

Poids moléculaire

410.43

Nom IUPAC

1-(1,3-benzodioxol-5-yl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C21H22N4O5/c1-2-28-11-5-10-25-19(15-6-3-4-7-16(15)23-21(25)27)24-20(26)22-14-8-9-17-18(12-14)30-13-29-17/h3-4,6-9,12H,2,5,10-11,13H2,1H3,(H2,22,24,26)

Clé InChI

CHWLBCGLJSQSJD-LYBHJNIJSA-N

SMILES

CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC4=C(C=C3)OCO4

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.